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N-[4-(1-piperidinyl)phenyl]acetamide

Catalog No.
S9088726
CAS No.
14192-71-3
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
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N-[4-(1-piperidinyl)phenyl]acetamide

CAS Number

14192-71-3

Product Name

N-[4-(1-piperidinyl)phenyl]acetamide

IUPAC Name

N-(4-piperidin-1-ylphenyl)acetamide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-11(16)14-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)

InChI Key

HRQOQSWMKUGORD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCCCC2

N-[4-(1-piperidinyl)phenyl]acetamide is an organic compound characterized by its molecular formula C13H18N2OC_{13}H_{18}N_{2}O and a molecular weight of approximately 218.3 g/mol. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The structure suggests potential for various interactions in biological systems due to the presence of both nitrogen-containing heterocycles and functional groups conducive to hydrogen bonding.

Typical of amides and aromatic compounds:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of other substituents.
  • Reduction Reactions: The compound may be reduced to yield secondary amines or other derivatives depending on the reducing agents used.

Research indicates that N-[4-(1-piperidinyl)phenyl]acetamide has notable biological activities. It has been studied for its potential as a pharmacological agent, particularly in the context of its interactions with various biological targets. Compounds with similar structures often exhibit activity against enzymes or receptors involved in critical physiological processes, making this compound a candidate for further investigation in drug development.

The synthesis of N-[4-(1-piperidinyl)phenyl]acetamide typically involves the following steps:

  • Formation of the Piperidine Ring: A piperidine derivative is synthesized through cyclization reactions involving appropriate precursors.
  • Amination Reaction: The piperidine derivative is then reacted with a substituted phenyl compound, typically using coupling techniques that promote the formation of the amide bond.
  • Acetylation: Finally, acetylation is performed to introduce the acetamide functionality, often using acetic anhydride or acetyl chloride.

These steps can vary based on specific reactants and desired yields but generally follow established synthetic pathways for amides.

N-[4-(1-piperidinyl)phenyl]acetamide has potential applications in various fields:

  • Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound in developing new therapeutic agents targeting specific diseases.
  • Chemical Research: It can be utilized in studies investigating the reactivity and properties of piperidine-containing compounds.
  • Material Science: Its unique properties may allow for applications in creating novel materials with specific functionalities.

Studies focusing on N-[4-(1-piperidinyl)phenyl]acetamide have explored its interactions with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have been shown to inhibit key enzymes or modulate receptor activity, suggesting that N-[4-(1-piperidinyl)phenyl]acetamide may exhibit similar profiles.

Several compounds share structural similarities with N-[4-(1-piperidinyl)phenyl]acetamide. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamideC13H18N2O3SC_{13}H_{18}N_{2}O_{3}SContains a sulfonamide group, enhancing solubility and potential biological activity .
2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]acetamideC14H17BrN2O2C_{14}H_{17}BrN_{2}O_{2}Incorporates a bromine atom, affecting reactivity and interaction with biological targets .
N-[4-(piperidine-4-carbonyl)phenyl]acetamideC14H18N2O2C_{14}H_{18}N_{2}O_{2}Features a carbonyl group at the 4-position of the piperidine, influencing its chemical behavior .

These comparisons illustrate how variations in substituents can significantly alter the properties and potential applications of these compounds while maintaining core structural similarities.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023
Ruffoni et al. Practical and regioselective amination of arenes using alkyl amines. Nature Chemistry, doi: 10.1038/s41557-019-0254-5, published online 22 April 2019

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